2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile
Overview
Description
2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile is an organic compound that features a nitrile group, a ketone group, and two aromatic rings with different substituents
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with 3-methoxybenzyl cyanide under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile and ketone groups can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The aromatic rings may also play a role in stabilizing the compound within the target site, enhancing its efficacy.
Comparison with Similar Compounds
Similar compounds to 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile include:
2-(4-Fluorophenyl)-4-phenyl-4-oxobutanenitrile: Lacks the methoxy group, which may affect its reactivity and applications.
2-(4-Methoxyphenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile: Contains an additional methoxy group, potentially altering its chemical properties and biological activity.
2-(4-Fluorophenyl)-4-(3-hydroxyphenyl)-4-oxobutanenitrile: The hydroxy group can introduce different reactivity and interactions compared to the methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-21-16-4-2-3-13(9-16)17(20)10-14(11-19)12-5-7-15(18)8-6-12/h2-9,14H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOVNIPNHHLRQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(C#N)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325408 | |
Record name | 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666251 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
344280-48-4 | |
Record name | 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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